molecular formula C12H11N5O4 B4699767 N-[4-(acetylamino)phenyl]-4-nitro-1H-pyrazole-3-carboxamide

N-[4-(acetylamino)phenyl]-4-nitro-1H-pyrazole-3-carboxamide

Cat. No. B4699767
M. Wt: 289.25 g/mol
InChI Key: ICYODWOSPLSDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-4-nitro-1H-pyrazole-3-carboxamide, commonly known as ANPP, is a chemical compound that has gained significant attention in the field of scientific research. ANPP is a precursor to fentanyl, a potent synthetic opioid that is often used in clinical settings for pain management. The synthesis, mechanism of action, and physiological effects of ANPP have been extensively studied, and it has been found to have several potential applications in scientific research.

Mechanism of Action

ANPP acts as a precursor to fentanyl, which binds to mu-opioid receptors in the brain and spinal cord, resulting in analgesia and sedation. Fentanyl is a potent opioid that is often used in clinical settings for pain management.
Biochemical and Physiological Effects:
ANPP has been found to have several physiological effects, including analgesia and sedation. It has also been found to have respiratory depressant effects, which can be potentially dangerous in high doses. ANPP has been shown to have a high affinity for mu-opioid receptors, which are involved in the modulation of pain and reward pathways in the brain.

Advantages and Limitations for Lab Experiments

ANPP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, ANPP has several limitations, including its potential for respiratory depression and its high affinity for mu-opioid receptors, which can make it difficult to study other opioid receptors.

Future Directions

There are several potential future directions for research on ANPP. One area of research could focus on the development of new drugs for the treatment of opioid addiction. Another area of research could focus on the development of new opioid compounds that have less potential for respiratory depression and other side effects. Additionally, research could focus on the use of ANPP in the development of new analgesics for the treatment of pain. Overall, ANPP has significant potential for further research and development in the field of scientific research.

Scientific Research Applications

ANPP has several potential applications in scientific research. It has been used as a precursor to fentanyl, which is often used in clinical settings for pain management. In addition, ANPP has been used in the synthesis of other opioid compounds, such as sufentanil and alfentanil. ANPP has also been used in the development of new drugs for the treatment of opioid addiction.

properties

IUPAC Name

N-(4-acetamidophenyl)-4-nitro-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O4/c1-7(18)14-8-2-4-9(5-3-8)15-12(19)11-10(17(20)21)6-13-16-11/h2-6H,1H3,(H,13,16)(H,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYODWOSPLSDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=NN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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